![molecular formula C7H9N3OS B13507393 2-sulfanylidene-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one CAS No. 175595-87-6](/img/structure/B13507393.png)
2-sulfanylidene-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-sulfanylidene-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one is an organic heterobicyclic compound that belongs to the class of pyrido[4,3-d]pyrimidines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-sulfanylidene-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. This process can be carried out under reflux conditions using methanol sodium (MeONa) in butanol (BuOH). The reaction conditions can be adjusted to selectively form either pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones, depending on the nature of the acyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis and scale-up processes can be applied to produce this compound in larger quantities.
Análisis De Reacciones Químicas
Types of Reactions
2-sulfanylidene-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-sulfanylidene-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have shown potential as antiproliferative agents, phosphatidylinositol 3-kinase (PI3K) inhibitors, and protein tyrosine kinase inhibitors.
Biological Research: The compound is used in studies related to its biological activity, including antimicrobial, anti-inflammatory, and analgesic properties.
Industrial Applications: The compound’s unique chemical structure makes it a valuable intermediate in the synthesis of other biologically active compounds.
Mecanismo De Acción
The mechanism of action of 2-sulfanylidene-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases.
Pathways Involved: The inhibition of these enzymes affects various signaling pathways, leading to antiproliferative and anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidin-7-ones: These compounds also have a similar structure and are known for their protein kinase inhibitory properties.
Uniqueness
2-sulfanylidene-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one is unique due to its specific substitution pattern and the presence of a sulfur atom, which imparts distinct chemical reactivity and biological activity compared to other pyrido[4,3-d]pyrimidines .
Propiedades
Número CAS |
175595-87-6 |
|---|---|
Fórmula molecular |
C7H9N3OS |
Peso molecular |
183.23 g/mol |
Nombre IUPAC |
2-sulfanylidene-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H9N3OS/c11-6-4-3-8-2-1-5(4)9-7(12)10-6/h8H,1-3H2,(H2,9,10,11,12) |
Clave InChI |
LJZJIMRIOGODSV-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC2=C1NC(=S)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


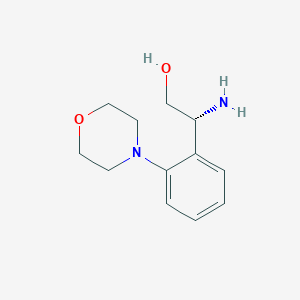
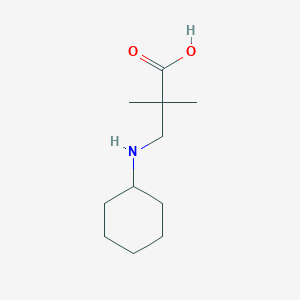
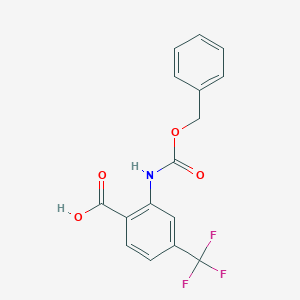
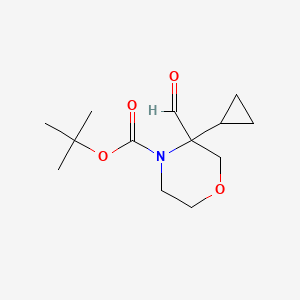
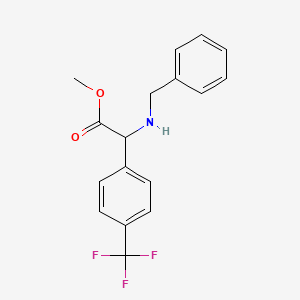
![(5R)-5-(bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole hydrobromide](/img/structure/B13507347.png)
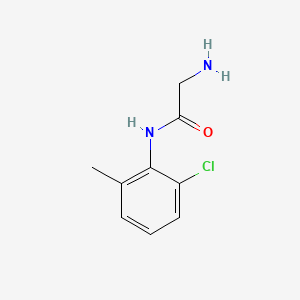
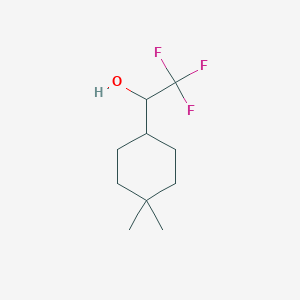
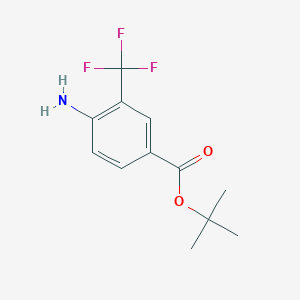

![tert-butyl N-[(3S)-1-bromo-4,4-dimethylpentan-3-yl]carbamate](/img/structure/B13507372.png)
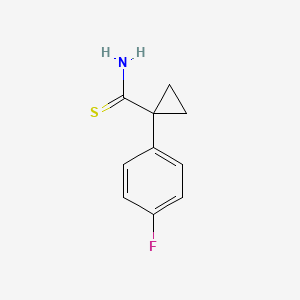
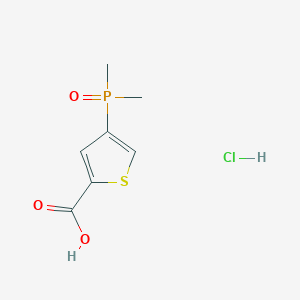
![8-Benzyloxycarbonyl-1,4-dioxa-8-aza-spiro[4.5]decane-6-carboxylic acid](/img/structure/B13507388.png)
